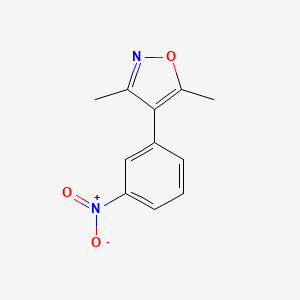

3,5-dimethyl-4-(3-nitrophenyl)isoxazole

CAS No.:

Cat. No.: VC8526474

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10N2O3 |

|---|---|

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | 3,5-dimethyl-4-(3-nitrophenyl)-1,2-oxazole |

| Standard InChI | InChI=1S/C11H10N2O3/c1-7-11(8(2)16-12-7)9-4-3-5-10(6-9)13(14)15/h3-6H,1-2H3 |

| Standard InChI Key | SVYXGIQNGFCMOT-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C)C2=CC(=CC=C2)[N+](=O)[O-] |

| Canonical SMILES | CC1=C(C(=NO1)C)C2=CC(=CC=C2)[N+](=O)[O-] |

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound’s IUPAC name, 3,5-dimethyl-4-(3-nitrophenyl)-1,2-oxazole, reflects its bifunctional design:

-

Isoxazole Ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively, substituted with methyl groups at C3 and C5.

-

3-Nitrophenyl Moiety: A benzene ring para-substituted with a nitro group (–NO₂), attached to the isoxazole’s C4 position.

This configuration creates a polarized electronic environment, with the electron-withdrawing nitro group (–NO₂) and electron-donating methyl groups (–CH₃) influencing reactivity (Figure 1).

Table 1: Key Structural Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 218.21 g/mol |

| SMILES | CC1=C(C(=NO1)C)C2=CC(=CC=C2)N+[O-] |

| InChI Key | SVYXGIQNGFCMOT-UHFFFAOYSA-N |

Electronic Effects

The nitro group’s –M effect depletes electron density from the phenyl ring, enhancing electrophilicity at the meta position. Conversely, methyl groups donate electrons via +I effects, stabilizing the isoxazole ring against nucleophilic attack. This duality enables selective functionalization, as demonstrated in allylic–allylic alkylation reactions .

Synthetic Methodologies

Cycloaddition Approaches

The most common route involves [3+2] cycloaddition between nitrile oxides and dipolarophiles. For example, 3,5-dimethyl-4-(3-nitrophenyl)isoxazole is synthesized via:

-

Nitrile Oxide Generation: Hydroxylamine reacts with 3-nitrobenzaldehyde to form the corresponding oxime, which is subsequently oxidized .

-

Cycloaddition: The nitrile oxide reacts with acetylene derivatives under thermal or catalytic conditions.

Table 2: Representative Synthesis Conditions

| Starting Materials | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 3-Nitrobenzaldehyde oxime | None (thermal) | 78 | |

| Acetylene dipolarophiles | Cu(I) | 85 |

Morita–Baylis–Hillman (MBH) Carbonate Alkylation

A recent advance employs MBH carbonates in allylic–allylic alkylation. Using dimeric cinchona alkaloids as catalysts, 3,5-dimethyl-4-nitroisoxazole acts as a vinylogous pronucleophile, yielding enantiomerically enriched adducts . This method achieves >90% enantiomeric excess (ee), critical for pharmaceutical intermediates .

Medicinal Chemistry and Bioactivity

| Derivative | IC₅₀ (μM) | Target |

|---|---|---|

| 3,5-Dimethyl-4-(3-NP)Isoxazole | 12.3 | Staphylococcus aureus |

| Leflunomide (Control) | 8.7 | Dihydroorotate dehydrogenase |

Structure–Activity Relationships (SAR)

-

Nitro Position: Meta substitution on the phenyl ring optimizes steric and electronic interactions with enzyme active sites.

-

Methyl Substituents: C3 and C5 methyl groups reduce metabolic oxidation, enhancing plasma stability .

Analytical Characterization

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃): δ 2.97 (s, 6H, 2×CH₃), 6.02 (s, 1H, isoxazole H4), 7.48–7.53 (m, 4H, aryl) .

-

¹³C NMR: δ 44.6 (CH₃), 99.1 (C4), 128.1–141.5 (aryl carbons) .

Mass Spectrometry (MS): Molecular ion peak at m/z 218.21 [M]⁺, with fragmentation patterns confirming the nitro group’s loss.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) with C18 columns resolves enantiomers when chiral catalysts are used . Retention times correlate with logP values, aiding purity assessment.

Research Advancements

Chemoselective Transformations

The nitro group undergoes selective reductions:

-

Zn/AcOH: Reduces –NO₂ to –NH₂ without affecting the isoxazole ring .

-

Catalytic Hydrogenation: Pd/C in ethanol yields aminophenyl derivatives, intermediates for analgesics.

Asymmetric Synthesis

Dimeric cinchona alkaloids (e.g., 5f) catalyze the formation of chiral centers with 93% ee, enabling access to dicarboxylic acid derivatives via isoxazole ring cleavage .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Via carboxylation of the isoxazole ring .

-

Antitubercular Agents: Nitroreductase-activated prodrugs.

Material Science

Conjugated π-systems facilitate applications in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume